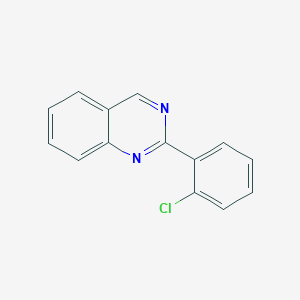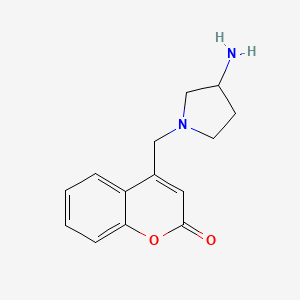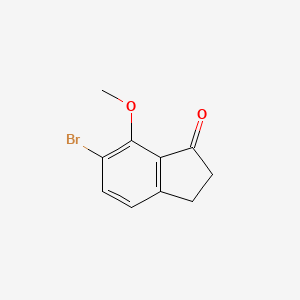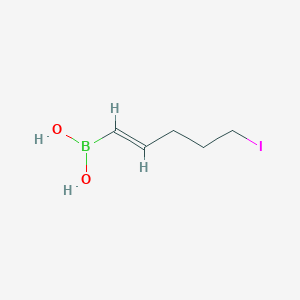
2-(2-Chlorophenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group at the 2-position of the quinazoline ring enhances its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)quinazoline typically involves the reaction of 2-aminobenzylamine with 2-chlorobenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring. Common reagents used in this synthesis include hydrochloric acid and acetic acid as catalysts .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chlorophenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazoline ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
- 2-(4-Chlorophenyl)quinazoline
- 2-(2-Bromophenyl)quinazoline
- 2-(2-Fluorophenyl)quinazoline
Comparison: 2-(2-Chlorophenyl)quinazoline is unique due to the presence of the chlorophenyl group, which enhances its chemical stability and biological activity compared to its analogs. The substitution pattern on the phenyl ring significantly influences the compound’s reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C14H9ClN2 |
|---|---|
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)quinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H |
Clé InChI |
KROXYHVGFUWTKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















